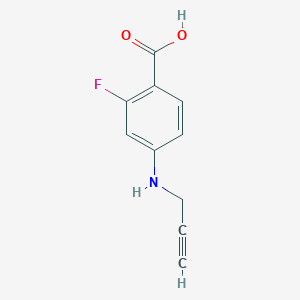
2-fluoro-4-(prop-2-ynylamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-(prop-2-ynylamino)benzoic Acid is a fluorinated organic compound with a molecular weight of 193.17 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research applications .
Preparation Methods
The synthesis of 2-fluoro-4-(prop-2-ynylamino)benzoic Acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-fluoro-4-(prop-2-ynylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester form of this compound can be hydrolyzed to yield the free acid.
Common reagents used in these reactions include tetrafluoroborate for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-4-(prop-2-ynylamino)benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-4-(prop-2-ynylamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-fluoro-4-(prop-2-ynylamino)benzoic Acid can be compared with other similar compounds such as:
4-Fluorobenzoic acid: A derivative of benzoic acid with a fluorine atom at the para position.
2-Fluorobenzoic acid: Another fluorinated benzoic acid with the fluorine atom at the ortho position.
4-[(2-propyn-1-ylamino)sulfonyl]benzoic acid: A compound with a similar structure but with a sulfonyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a propynylamino group, which confer distinct reactivity and selectivity properties.
Properties
CAS No. |
173951-98-9 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-fluoro-4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-2-5-12-7-3-4-8(10(13)14)9(11)6-7/h1,3-4,6,12H,5H2,(H,13,14) |
InChI Key |
QJFAIJPVHRJWFZ-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Canonical SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Synonyms |
Benzoic acid, 2-fluoro-4-(2-propynylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


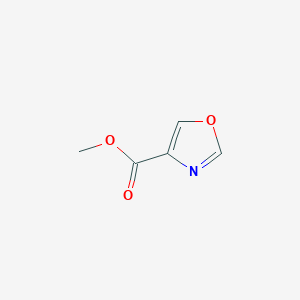
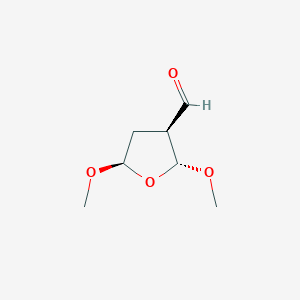
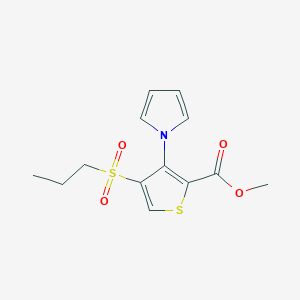
![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)
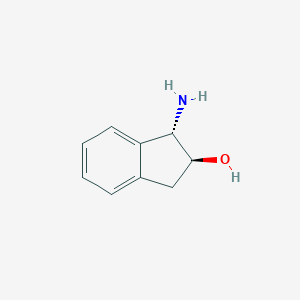
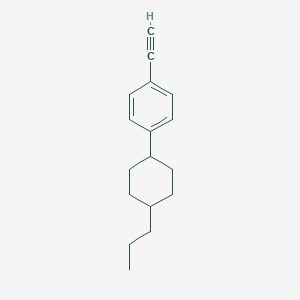
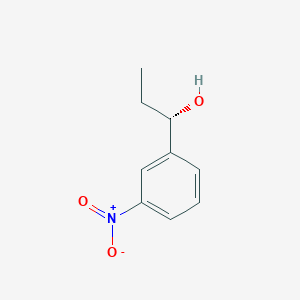
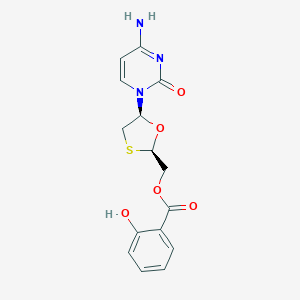
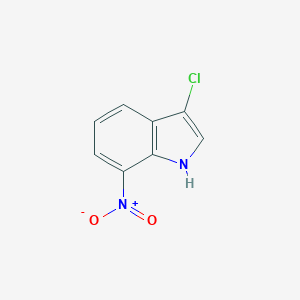
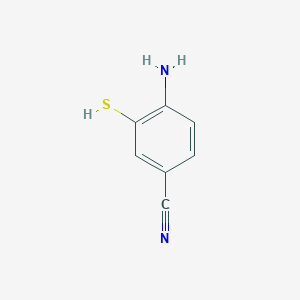
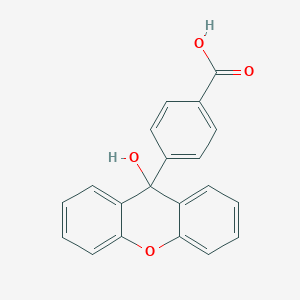
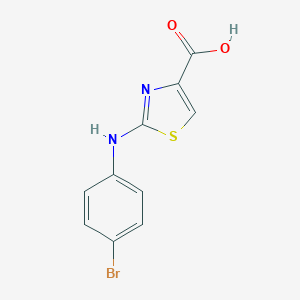
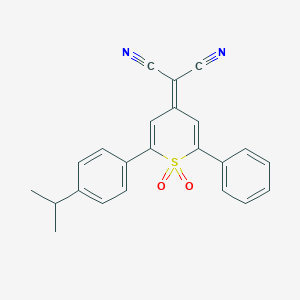
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
